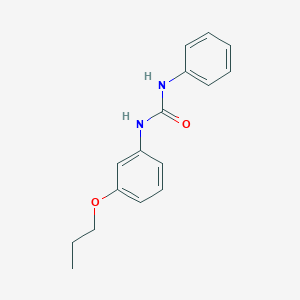![molecular formula C19H21NO5 B267141 Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B267141.png)
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate, also known as EEBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEBB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.45 g/mol.
作用機序
The mechanism of action of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of proteins such as cyclin-dependent kinases and phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. In Alzheimer's disease, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been suggested to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been reported to induce apoptosis, cell cycle arrest, and DNA damage. In neuronal cells, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to increase the levels of acetylcholine, a neurotransmitter that is essential for cognitive function. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been reported to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has several advantages as a research tool, including its high potency, selectivity, and ease of synthesis. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate is also relatively stable and can be stored for extended periods without significant degradation. However, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and cellular uptake. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate can also exhibit nonspecific binding to proteins and other biomolecules, which can interfere with its biological activity.
将来の方向性
There are several future directions for the research and development of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate. One direction is to explore the potential applications of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate in the treatment of other diseases, such as Parkinson's disease, multiple sclerosis, and diabetes. Another direction is to investigate the structure-activity relationship of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate and its derivatives to identify more potent and selective compounds. Additionally, the development of novel synthetic methods for Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate and its derivatives could enable the production of larger quantities of these compounds for further research and commercial applications. Finally, the use of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate as a fluorescent probe for the detection of other metal ions and biomolecules could expand its analytical applications.
合成法
The synthesis of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate involves the reaction between 2-(2-ethoxyethoxy)benzoic acid and methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate.
科学的研究の応用
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and analytical chemistry. In drug discovery, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
In material science, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been used as a building block for the synthesis of various functional materials, including polymers, dendrimers, and nanoparticles. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been employed as a fluorescent probe for the detection of metal ions such as copper and zinc.
In analytical chemistry, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been utilized as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography (HPLC). Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been employed as a labeling reagent for the detection of proteins by mass spectrometry.
特性
製品名 |
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate |
|---|---|
分子式 |
C19H21NO5 |
分子量 |
343.4 g/mol |
IUPAC名 |
methyl 4-[[2-(2-ethoxyethoxy)benzoyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-3-24-12-13-25-17-7-5-4-6-16(17)18(21)20-15-10-8-14(9-11-15)19(22)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
InChIキー |
SELGRESQFYUQJF-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |
正規SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)




![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)



![N-{3-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267073.png)
![3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267076.png)
![3-(2-chlorophenyl)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B267078.png)
![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B267083.png)